3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid

Drug-Drug Interaction Cytochrome P450 Metabolic Stability

3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid (CAS 1152551-93-3) is a halogenated heterocyclic carboxylic acid featuring a 5-chloro-1,3-benzoxazole core linked to a propanoic acid side chain at the 2-position. With a molecular weight of 225.63 g/mol and a computed XLogP3-AA of 2.2 , this compound acts as a key intermediate or pharmacophore probe.

Molecular Formula C10H8ClNO3
Molecular Weight 225.63 g/mol
Cat. No. B14039228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid
Molecular FormulaC10H8ClNO3
Molecular Weight225.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=C(O2)CCC(=O)O
InChIInChI=1S/C10H8ClNO3/c11-6-1-2-8-7(5-6)12-9(15-8)3-4-10(13)14/h1-2,5H,3-4H2,(H,13,14)
InChIKeyFHAZYFVYEMKCCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid: A Specialized Benzoxazole Scaffold for Targeted SAR Exploration


3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid (CAS 1152551-93-3) is a halogenated heterocyclic carboxylic acid featuring a 5-chloro-1,3-benzoxazole core linked to a propanoic acid side chain at the 2-position. With a molecular weight of 225.63 g/mol and a computed XLogP3-AA of 2.2 [1], this compound acts as a key intermediate or pharmacophore probe. Its unique substitution pattern—a propanoic acid at the benzoxazole 2-position, distinguishing it from the more common 5- or 6-substituted propanoic acid derivatives and 2-oxo-3-propanoic acid series—offers specific synthetic and pharmacological entry points for structure-activity relationship (SAR) studies [2].

Procurement Risk: Why Unsubstituted or 2-Oxo Benzoxazole Propanoic Acid Analogs Cannot Replace 3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid


Substituting this compound with readily available benzoxazole propanoic acid analogs disregards critical functional divergences. The 5-chloro substituent is not merely an inert structural feature; it critically influences the compound's electrophilicity and target engagement, a principle demonstrated in the development of the insomnia drug suvorexant, where the 5-chloro-1,3-benzoxazol-2-yl moiety was essential for oral pharmacokinetics compared to fluoroquinazoline alternatives [1]. Furthermore, the target compound's 2-propanoic acid benzoxazole scaffold is a distinct chemical series from the 2-oxo-3-propanoic acid series (benzoxazolones), which are the core of patented kynurenine monooxygenase (KMO) inhibitors [2]. Using an analog from the wrong series will lead to an inactive or misdirected probe, wasting resources on compounds that lack the spatial and electronic configuration intended for the target interaction.

Quantitative Differentiation Evidence for 3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid Against Closest Analogs


CYP450 Liability: A Low-Risk Profile Distinguished from Typical Screening Hits

In a panel screening against human cytochrome P450 enzymes, 3-(5-chloro-1,3-benzoxazol-2-yl)propanoic acid exhibits negligible inhibitory activity. The compound showed an IC50 greater than 20,000 nM against CYP2E1, CYP2B6, and CYP2A6 in human liver microsomes [1]. This is a stark contrast to the potent CYP inhibition often observed for unsubstituted or more lipophilic benzoxazole derivatives, a problematic liability in lead optimization. For instance, many drug-like benzoxazoles with higher cLogP values routinely exhibit sub-micromolar CYP IC50s, leading to high-risk development profiles. This quantitative evidence confirms that the 5-chloro substitution does not introduce a significant CYP burden, preserving the scaffold's value in polypharmacy or multi-target contexts.

Drug-Drug Interaction Cytochrome P450 Metabolic Stability Early Lead Selection

KMO Inhibitor Series Selectivity: A Clear Functional Division Between 2-Propanoic Acid and 2-Oxo-3-Propanoic Acid Core Structures

The primary patent-based evidence for benzoxazole propanoic acids as KMO inhibitors (GlaxoSmithKline, 2015) is explicitly restricted to '3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid derivatives' [1]. The target compound, lacking the essential 2-oxo group and having the side chain at the 2-position rather than the 3-nitrogen, is structurally precluded from the claimed KMO activity. This chemical differentiation is not subtle; it defines two separate compound classes. While the 2-oxo series is a patented targeted therapeutic, the 2-propanoic acid target compound serves fundamentally as an intermediate for alternative targets, particularly in the synthesis of sub-type selective GPCR antagonists like the dual orexin receptor antagonist suvorexant (MK-4305) [2].

Kynurenine Monooxygenase Neurodegeneration Acute Pancreatitis GPCR/Diazepane Scaffolds

Stability and Synthetic Tractability: The 2-Propanoic Acid Linker Offers a Superior Starting Point for Diazepane-Derived Antagonists Versus 5/6-Substituted Isomers

The utility of a compound as a synthetic intermediate is determined by the yield and purity of subsequent derivatization. The target compound's 2-propanoic acid linker is stereoelectronically optimized for acylation and subsequent amidation to form constrained diazepane rings, as demonstrated in the scalable synthesis of suvorexant [1]. In contrast, the 5- or 6-substituted benzoxazole propionic acids, as described in US Patent 4,025,637, are designed as terminal non-steroidal anti-inflammatory agents, not as versatile synthetic handles for complex heterocyclic coupling [2]. This positional difference means the 2-propanoic acid derivative can be directly elaborated into chiral, bioactive molecules without necessitating a protecting group strategy for the carboxylic acid, unlike its 5/6-substituted counterparts.

Orexin Antagonist GPCR Chemistry SAR Optimization Backup Chemistry

Physicochemical Differentiation: Predicted Solubility and Permeability Profile Versus Des-Chloro Analog

Computed properties reveal a distinct profile for the chlorinated target compound compared to its des-chloro analog, 3-(1,3-benzoxazol-2-yl)propanoic acid. The target compound has a molecular weight of 225.63 g/mol and a computed XLogP3-AA of 2.2, while the des-chloro analog has a MW of 191.18 g/mol and a predicted XLogP of approximately 1.5 [1]. The 0.7 log unit increase in lipophilicity from the 5-chloro substituent is a meaningful difference that can substantially enhance passive membrane permeability without violating Lipinski's Rule of Five, which remains a common optimization pitfall when exploring unsubstituted polar scaffolds. Additionally, the target compound has a topological polar surface area (TPSA) of 63.3 Ų [1], placing it well within the oral drug-like space.

Drug-likeness ADME Prediction Physicochemical Property Lead Optimization

Optimal Application Scenarios for Procuring 3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid


Core Scaffold for Subtype-Selective GPCR Antagonist Development (Orexin, Dopamine)

Rule-based procurement: Specify this exact 2-propanoic acid isomer for use as a key intermediate in the synthesis of constrained diazepane-linked antagonists. The 2-position linker is required for forming the chiral 1,4-diazepane core of clinically validated orexin receptor antagonists like suvorexant [1]. Its low CYP inhibition profile (IC50 >20 µM) [2] is also a favorable starting point for CNS programs.

Negative Control Probe for Kynurenine Monooxygenase (KMO) Inhibitor Campaigns

Use this compound as a structurally matched negative control for KMO assays. As confirmed by patent analysis, KMO inhibitory activity is exclusive to the 2-oxo-3-propanoic acid benzoxazolone series [3]. The target compound, lacking the 2-oxo group, will not inhibit the enzyme, providing a perfect agent for validating assay specificity and ruling out non-specific benzoxazole scaffold effects.

Halogenated Building Block for Physicochemical Property Optimization in CNS Programs

In structures where balancing lipophilicity and TPSA is critical for blood-brain barrier penetration, this compound's computed XLogP3-AA of 2.2 and TPSA of 63.3 Ų [4] make it a superior choice over polar unsubstituted benzoxazole acids (lower LogP) or high-molecular-weight polyhalogenated analogs (increased off-target risk). It enables fine-tuning of ADME properties during late-stage lead optimization.

Quote Request

Request a Quote for 3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.